molecular formula C19H20ClNO3 B2414828 5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzamide CAS No. 1421481-88-0

5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzamide

Cat. No.: B2414828
CAS No.: 1421481-88-0
M. Wt: 345.82
InChI Key: ZFRQNGUFAMJAAY-UHFFFAOYSA-N
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Description

5-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzamide is a complex organic compound characterized by its chloro, hydroxy, methoxy, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core This can be achieved through hydrogenation of naphthalene derivatives

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted benzamides.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in a biological system or an industrial process.

Comparison with Similar Compounds

  • 4-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzamide

  • 5-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzamide (isomer)

  • 5-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-methoxybenzamide

Uniqueness: This compound is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its hydroxy and methoxy groups contribute to its solubility and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

5-chloro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-24-17-7-6-15(20)10-16(17)18(22)21-12-19(23)9-8-13-4-2-3-5-14(13)11-19/h2-7,10,23H,8-9,11-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRQNGUFAMJAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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